molecular formula C10H5ClF6O3 B14421058 Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate CAS No. 83865-19-4

Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate

Cat. No.: B14421058
CAS No.: 83865-19-4
M. Wt: 322.59 g/mol
InChI Key: BFHKZYFCNHIBBU-UHFFFAOYSA-N
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Description

Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a 2-chloro-1,1,2,2-tetrafluoroethoxy group and a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate typically involves the reaction of phenol with 2-chloro-1,1,2,2-tetrafluoroethanol in the presence of a base, followed by esterification with difluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloro-1,1,2,2-tetrafluoroethoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction Reactions: The difluoroacetate moiety can be reduced to form difluoroethanol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of difluoroethanol derivatives.

Scientific Research Applications

Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, while the difluoroacetate moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be compared with other fluorinated compounds, such as:

    2-Chloro-2,2-difluoroacetophenone: Similar in structure but lacks the tetrafluoroethoxy group, leading to different reactivity and applications.

    Phenyl trifluoroacetate: Contains a trifluoroacetate moiety instead of difluoroacetate, resulting in different chemical properties and uses.

    2,2,2-Trifluoroethyl phenyl ether: Similar ether linkage but with trifluoroethyl instead of tetrafluoroethoxy, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of fluorinated groups and phenyl ring, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

83865-19-4

Molecular Formula

C10H5ClF6O3

Molecular Weight

322.59 g/mol

IUPAC Name

phenyl 2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetate

InChI

InChI=1S/C10H5ClF6O3/c11-9(14,15)10(16,17)20-8(12,13)7(18)19-6-4-2-1-3-5-6/h1-5H

InChI Key

BFHKZYFCNHIBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(OC(C(F)(F)Cl)(F)F)(F)F

Origin of Product

United States

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